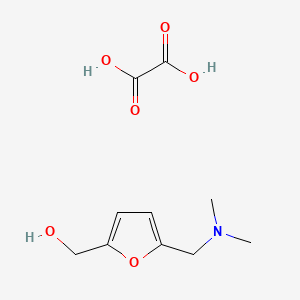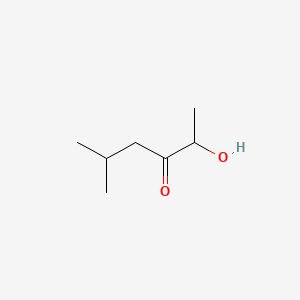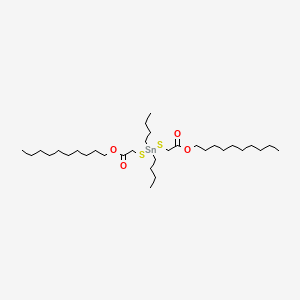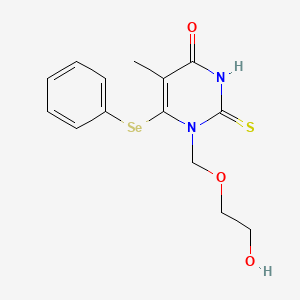
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a hydroxyethoxy methyl group, a methyl group, a phenylseleno group, and a thioxo group
Preparation Methods
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the hydroxyethoxy methyl group, the methyl group, the phenylseleno group, and the thioxo group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger volumes, and ensuring consistent quality and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The hydroxyethoxy methyl group can undergo nucleophilic substitution reactions.
Addition: The pyrimidinone core can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The phenylseleno group may interact with thiol groups in proteins, leading to inhibition of enzyme activity. The thioxo group may also participate in redox reactions, affecting cellular processes. The hydroxyethoxy methyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- include other pyrimidinone derivatives with different substituents. For example:
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylthio)-2-thioxo-: This compound has a phenylthio group instead of a phenylseleno group.
4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylamino)-2-thioxo-: This compound has a phenylamino group instead of a phenylseleno group.
The uniqueness of 4(1H)-Pyrimidinone, 2,3-dihydro-1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylseleno)-2-thioxo- lies in the presence of the phenylseleno group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
136632-07-0 |
|---|---|
Molecular Formula |
C14H16N2O3SSe |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylselanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C14H16N2O3SSe/c1-10-12(18)15-14(20)16(9-19-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,20) |
InChI Key |
CTPZRKVTHVQESD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=S)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
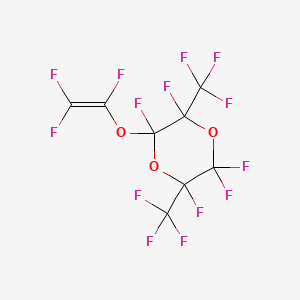
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
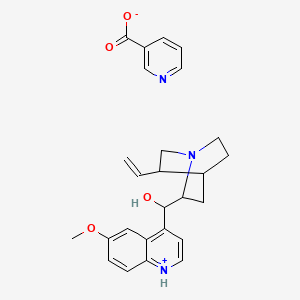
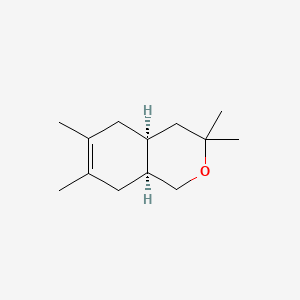
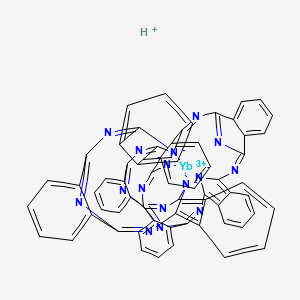

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
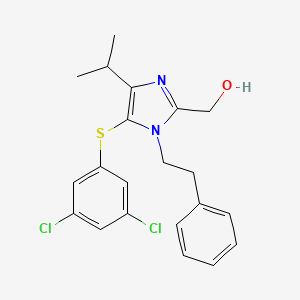
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
